molecular formula C15H20N2O2 B13085647 (R)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate CAS No. 145149-49-1

(R)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate

Cat. No.: B13085647
CAS No.: 145149-49-1
M. Wt: 260.33 g/mol
InChI Key: BEJMQXQXIQDKCZ-ZDUSSCGKSA-N
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Description

®-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a cyano group, a phenyl ring, and a carbamate group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate typically involves the reaction of ®-tert-butyl (1-cyano-3-phenylpropan-2-yl)amine with a suitable carbamoylating agent. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure the selectivity and yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

®-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The cyano group and the carbamate group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The phenyl ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate
  • ®-tert-Butyl (1-cyano-3-phenylpropan-2-yl)amine
  • ®-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate derivatives

Uniqueness

®-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate is unique due to its specific chiral configuration and the presence of multiple functional groups. This combination of features makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.

Properties

CAS No.

145149-49-1

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-cyano-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-13(9-10-16)11-12-7-5-4-6-8-12/h4-8,13H,9,11H2,1-3H3,(H,17,18)/t13-/m0/s1

InChI Key

BEJMQXQXIQDKCZ-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC#N)CC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#N)CC1=CC=CC=C1

Origin of Product

United States

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